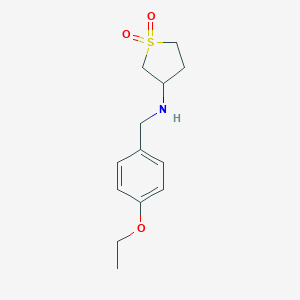![molecular formula C11H13Cl3N4O B241368 2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in a wide range of cellular processes, including inflammation, immunity, and cell survival.
作用机制
TPCA-1 is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. The NF-κB pathway is activated by various stimuli, such as cytokines, growth factors, and pathogens, and plays a crucial role in the development and progression of various diseases. TPCA-1 inhibits the activation of the NF-κB pathway by targeting the upstream kinase IKKβ, which is responsible for the activation of the NF-κB pathway. By inhibiting the activation of the NF-κB pathway, TPCA-1 effectively suppresses the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the reduction of inflammation and cell proliferation.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have various biochemical and physiological effects in different cell types and animal models. TPCA-1 inhibits the activation of the NF-κB pathway, leading to the suppression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. This results in the reduction of inflammation and cell proliferation. TPCA-1 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cells. In addition, TPCA-1 has been shown to reduce the severity of various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. TPCA-1 is also a potent inhibitor of the NF-κB pathway, which makes it an ideal tool for studying the role of the NF-κB pathway in various diseases. However, TPCA-1 also has some limitations. It is a non-specific inhibitor of the NF-κB pathway and can inhibit other kinases that are not related to the NF-κB pathway. This can lead to off-target effects and affect the interpretation of the results. Therefore, it is essential to use appropriate controls and validate the results using other techniques.
未来方向
There are several future directions for the research on TPCA-1. One potential direction is to develop more specific inhibitors of the NF-κB pathway that can target specific kinases involved in the activation of the pathway. This would reduce the off-target effects and improve the specificity of the inhibitors. Another future direction is to study the role of TPCA-1 in other diseases, such as metabolic disorders and neurodegenerative diseases. TPCA-1 has also been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment. Therefore, another future direction is to study the combination therapy of TPCA-1 with other chemotherapeutic agents and evaluate its efficacy in cancer treatment.
合成方法
The synthesis of TPCA-1 involves the reaction of 2,6-dichloropyrimidine-4-carboxylic acid with piperidine and then with 2,2,2-trichloro-N-(pyridin-2-yl)acetamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the final product. The purity of the product is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学研究应用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that TPCA-1 effectively inhibits the activation of the NF-κB pathway, which is known to play a crucial role in the development and progression of these diseases. TPCA-1 has been shown to inhibit the growth of various cancer cells, including pancreatic cancer, breast cancer, and lung cancer, by inducing apoptosis and inhibiting cell proliferation. In addition, TPCA-1 has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
分子式 |
C11H13Cl3N4O |
|---|---|
分子量 |
323.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C11H13Cl3N4O/c12-11(13,14)10(19)17-8-6-9(16-7-15-8)18-4-2-1-3-5-18/h6-7H,1-5H2,(H,15,16,17,19) |
InChI 键 |
JXZPFTLBOOQSNS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=NC=N2)NC(=O)C(Cl)(Cl)Cl |
规范 SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)
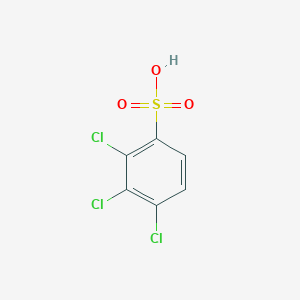
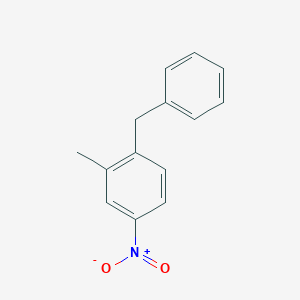
![3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B241292.png)
![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)
![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)
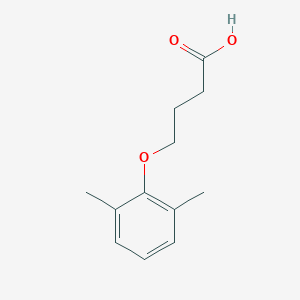
![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)
![N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241310.png)
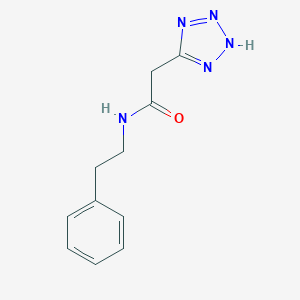
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241313.png)
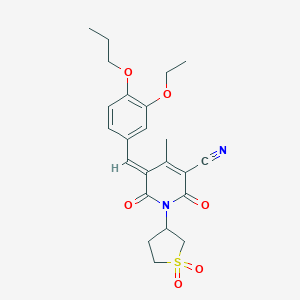
![(5Z)-5-[4-(dimethylamino)benzylidene]-1-hexyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B241316.png)
